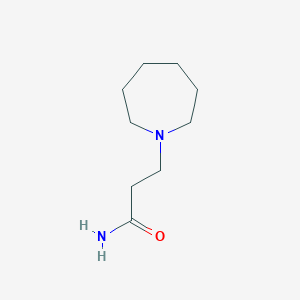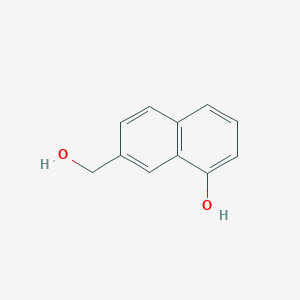
1-Naphthol-7-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthol-7-methanol is an organic compound derived from naphthalene, characterized by the presence of a hydroxyl group and a methanol group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Naphthol-7-methanol can be synthesized through the alkylation of 1-naphthol with methanol. This reaction typically involves the use of catalysts such as modified silicoaluminophosphate (SAPO) and MCM-41 molecular sieves. The reaction conditions include temperatures around 300°C and the presence of specific catalysts to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized catalysts to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthol-7-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.
Reduction: Reduction reactions can yield tetrahydro derivatives, maintaining the phenol ring intact.
Substitution: Electrophilic substitution reactions, particularly at the 4-position of the naphthalene ring, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as rhodium are used for hydrogenation reactions.
Substitution: Diazonium salts are used for diazo coupling reactions, leading to the formation of diazo dyes.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: Tetrahydro derivatives.
Substitution: 4-amino-1-naphthol and various diazo dyes.
Aplicaciones Científicas De Investigación
1-Naphthol-7-methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-naphthol-7-methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methanol groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include electrophilic substitution and oxidation-reduction reactions, which contribute to its diverse chemical behavior .
Comparación Con Compuestos Similares
1-Naphthol: Differentiated by the absence of the methanol group.
2-Naphthol: Similar structure but with the hydroxyl group at the 2-position.
Phenol: A simpler aromatic compound with a hydroxyl group attached to a benzene ring .
Uniqueness: 1-Naphthol-7-methanol stands out due to the presence of both hydroxyl and methanol groups, which confer unique chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H10O2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6,12-13H,7H2 |
Clave InChI |
LOXZOVQBTCFTOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)CO)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1',3',3A',5'-tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine](/img/structure/B11915495.png)

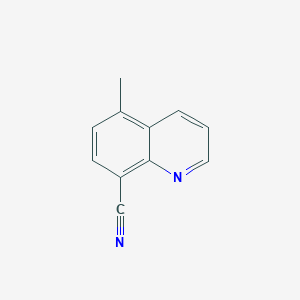
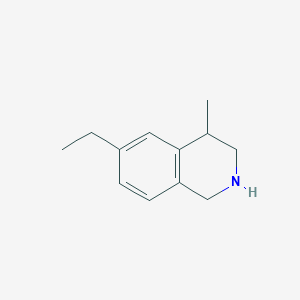
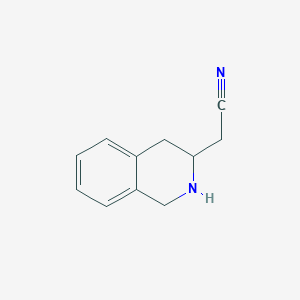
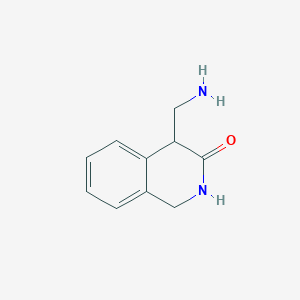
![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
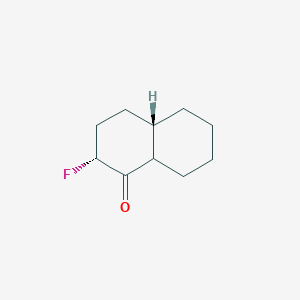
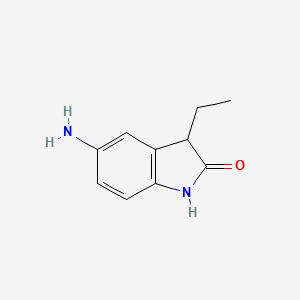
![[1,3]Dioxolo[4,5-h]quinazoline](/img/structure/B11915565.png)
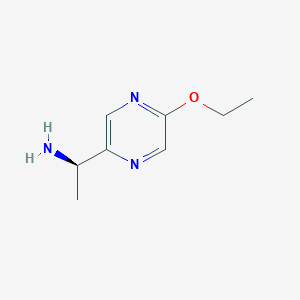

![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)
